Laropiprant methyleste
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Overview
Description
Laropiprant methyleste is a derivative of laropiprant, a potent and selective antagonist of the prostaglandin D2 receptor (DP1). Laropiprant was initially developed to reduce niacin-induced flushing in patients undergoing treatment for dyslipidemia. The compound has shown potential in various therapeutic applications, particularly in reducing allergic reactions and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of laropiprant methyleste involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a suitable aromatic compound with a halogenating agent to introduce halogen atoms.
Substitution reactions: The halogenated intermediate undergoes nucleophilic substitution reactions with appropriate nucleophiles to introduce functional groups.
Methylation: The final step involves the methylation of the intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature, pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Laropiprant methyleste undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace halogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating inflammatory responses and allergic reactions.
Medicine: Explored as a therapeutic agent for reducing niacin-induced flushing and treating allergic disorders.
Mechanism of Action
Laropiprant methyleste exerts its effects by antagonizing the prostaglandin D2 receptor (DP1). This receptor is involved in the vasodilation and inflammatory responses mediated by prostaglandin D2. By blocking this receptor, this compound reduces vasodilation and inflammation, making it effective in treating conditions like niacin-induced flushing and allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Laropiprant: The parent compound, also a DP1 antagonist, used in combination with niacin for dyslipidemia treatment.
Ramatroban: A dual CRTH2 and thromboxane prostanoid receptor antagonist, used for allergic rhinitis.
Setipiprant: A CRTH2 antagonist investigated for asthma and allergic diseases.
Uniqueness
Laropiprant methyleste stands out due to its specific methylation, which may enhance its pharmacokinetic properties and efficacy compared to its parent compound and other similar antagonists .
Properties
IUPAC Name |
methyl 2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFNO4S/c1-29-20(26)9-14-5-8-17-18-10-16(24)11-19(30(2,27)28)22(18)25(21(14)17)12-13-3-6-15(23)7-4-13/h3-4,6-7,10-11,14H,5,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCIUPAZKIUWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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